An In-depth Technical Guide to the Chemical Properties of 4,4-Difluoro-2-pentanone
An In-depth Technical Guide to the Chemical Properties of 4,4-Difluoro-2-pentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties of 4,4-Difluoro-2-pentanone (CAS No. 86154-50-9). Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the general characteristics and reactivity of analogous α-fluorinated ketones to provide a predictive framework for its behavior. This document is intended to serve as a valuable resource for professionals in research and drug development by consolidating available data on its structure, properties, and potential reactivity, while also highlighting areas where further experimental investigation is needed.
Chemical Structure and Identification
4,4-Difluoro-2-pentanone is a ketone with two fluorine atoms attached to the carbon at the 4-position. Its chemical structure and basic identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 4,4-difluoropentan-2-one[1] |
| CAS Number | 86154-50-9[1] |
| Molecular Formula | C₅H₈F₂O[1] |
| Molecular Weight | 122.11 g/mol [1] |
| Canonical SMILES | CC(=O)CC(C)(F)F[1] |
| InChI Key | OFFVSNBZABDUCS-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | 4,4-Difluoro-2-pentanone (Computed) | 2-Pentanone (Experimental) |
| Molecular Weight ( g/mol ) | 122.11[1] | 86.13 |
| Boiling Point (°C) | Not Available | 102.2 |
| Melting Point (°C) | Not Available | -77.8 |
| Density (g/mL) | Not Available | 0.806 |
| XLogP3 | 0.9[1] | 0.9 |
Spectral Data
Detailed experimental spectra for 4,4-Difluoro-2-pentanone are scarce. A reference to a ¹⁹F NMR spectrum exists, but the full spectrum is not publicly accessible. The expected spectral characteristics are discussed below based on the compound's structure and data for analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4,4-Difluoro-2-pentanone is expected to show three distinct signals:
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A singlet for the methyl protons at the 1-position (CH₃-C=O).
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A triplet for the methylene protons at the 3-position (-CH₂-).
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A triplet for the methyl protons at the 5-position, which will be coupled to the two fluorine atoms on the adjacent carbon.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is anticipated to display five signals corresponding to the five carbon atoms in the molecule. The carbon atom bonded to the two fluorine atoms (C4) is expected to show a characteristic triplet due to C-F coupling. The carbonyl carbon (C2) will appear at the downfield end of the spectrum.
¹⁹F NMR Spectroscopy
A ¹⁹F NMR spectrum has been recorded for this compound, though the specific data is not publicly available.[1] It is expected to show a single signal, likely a quartet, due to coupling with the adjacent methyl protons.
Infrared (IR) Spectroscopy
The IR spectrum of 4,4-Difluoro-2-pentanone will be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1715-1740 cm⁻¹. The presence of C-F bonds will also give rise to strong absorption bands in the fingerprint region, usually between 1000 and 1400 cm⁻¹.
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak at m/z = 122. Common fragmentation patterns for ketones would likely be observed, including alpha-cleavage to form acylium ions.
Chemical Reactivity
Specific reactivity data for 4,4-Difluoro-2-pentanone is not extensively documented. However, the reactivity can be inferred from the general behavior of α-fluoroketones. The presence of the electron-withdrawing fluorine atoms significantly influences the reactivity of the carbonyl group and the adjacent protons.
The gem-difluoro group is known to be important in medicinal chemistry, as it can interact with biological targets such as proteases.
Reactivity of the Carbonyl Group
The electron-withdrawing effect of the two fluorine atoms at the α-position is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.
Caption: General mechanism of nucleophilic addition to a ketone.
Acidity of α-Protons
The protons on the methylene group (C3) adjacent to the carbonyl group are expected to be acidic due to the electron-withdrawing effects of both the carbonyl group and the gem-difluoro group. This would facilitate enolate formation under basic conditions.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of 4,4-Difluoro-2-pentanone is not available in the reviewed literature. However, general methods for the synthesis of α,α-difluoroketones are well-established. A common approach involves the electrophilic fluorination of a ketone or a ketone precursor.
General Protocol for Electrophilic Fluorination of a Ketone
This protocol is a generalized procedure and would require optimization for the specific synthesis of 4,4-Difluoro-2-pentanone.
Caption: Generalized workflow for the synthesis of an α,α-difluoroketone.
Procedure:
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The starting ketone is dissolved in an appropriate aprotic solvent (e.g., acetonitrile, THF).
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A base (e.g., LDA, NaH) is added to generate the enolate.
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An electrophilic fluorinating agent (e.g., Selectfluor®) is added to the reaction mixture.
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The reaction is stirred at a suitable temperature until completion, monitored by TLC or GC-MS.
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The reaction is quenched with an aqueous solution.
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The product is extracted with an organic solvent.
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The organic layer is dried and concentrated.
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The crude product is purified by column chromatography or distillation.
Safety and Handling
Specific safety and handling data for 4,4-Difluoro-2-pentanone are not available. However, based on the data for structurally related fluorinated ketones, the following precautions should be considered:
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Flammability: Likely to be a flammable liquid. Keep away from heat, sparks, and open flames.
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Toxicity: May be harmful if inhaled or swallowed. Avoid breathing vapors and contact with skin and eyes.
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Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Signaling Pathways and Biological Activity
There is no information available in the scientific literature to suggest the involvement of 4,4-Difluoro-2-pentanone in any specific biological signaling pathways. As previously mentioned, gem-difluoro ketone moieties are of interest in medicinal chemistry for their potential to act as enzyme inhibitors, particularly for proteases. However, no specific biological activity has been reported for 4,4-Difluoro-2-pentanone itself.
Conclusion
4,4-Difluoro-2-pentanone is a fluorinated organic compound with potential applications in synthetic and medicinal chemistry. While its basic structural and computed properties are known, there is a significant lack of experimentally determined data regarding its physicochemical properties, spectral characteristics, and specific reactivity. The information provided in this guide, based on the properties of analogous compounds, offers a starting point for researchers. Further experimental investigation is crucial to fully characterize this compound and explore its potential applications.
